KRAS inhibitor-20
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Overview
Description
KRAS inhibitor-20 is a small molecule compound designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein, which is a small GTPase involved in cellular signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzoic acid derivative, followed by cyclization and functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes the use of high-throughput reactors, automated purification systems, and stringent quality assurance protocols to meet regulatory standards. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its binding affinity to KRAS.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be further tested for their biological activity and efficacy in inhibiting KRAS .
Scientific Research Applications
KRAS inhibitor-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cellular and molecular biology experiments to investigate the role of KRAS in cell signaling and cancer progression.
Medicine: Tested in preclinical and clinical studies for its potential as a therapeutic agent in treating KRAS-mutant cancers.
Industry: Utilized in the development of new KRAS-targeted therapies and diagnostic tools
Mechanism of Action
KRAS inhibitor-20 exerts its effects by binding to the KRAS protein in its inactive form, preventing its activation and subsequent signaling through the MAPK and PI3K pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells. The compound specifically targets the switch II pocket of KRAS, which is critical for its interaction with downstream effectors .
Comparison with Similar Compounds
KRAS inhibitor-20 is compared with other KRAS inhibitors such as sotorasib and adagrasib. While sotorasib and adagrasib specifically target the KRAS G12C mutation, this compound has broader activity against multiple KRAS mutations. This makes it a more versatile option for targeting various KRAS-driven cancers. Similar compounds include:
Sotorasib: Targets KRAS G12C mutation.
Adagrasib: Another KRAS G12C inhibitor with a different binding mechanism.
This compound’s unique ability to target multiple KRAS mutations sets it apart from these compounds, offering potential advantages in treating a wider range of KRAS-mutant cancers .
Biological Activity
KRAS inhibitors, particularly those targeting mutant forms of the KRAS protein, have emerged as promising therapeutic agents in oncology. Among these, KRAS inhibitor-20 (KRASi-20) has gained attention for its potential to inhibit oncogenic signaling pathways associated with various cancers. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of KRAS and Its Role in Cancer
KRAS is a member of the RAS family of proteins and is frequently mutated in human cancers, contributing to uncontrolled cell growth and tumor progression. Mutations in KRAS are particularly prevalent in pancreatic, colorectal, and lung cancers. The most common mutations occur at codons 12, 13, and 61, leading to constitutive activation of the protein.
This compound functions by selectively targeting the inactive GDP-bound form of KRAS. This inhibition prevents the exchange of GDP for GTP, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Research indicates that KRASi-20 exhibits high potency against various KRAS mutants, with an IC50 value significantly lower than that of other inhibitors.
Table 1: Inhibition Potency of this compound Against Various KRAS Mutants
KRAS Mutation | IC50 (nM) | Effectiveness |
---|---|---|
WT KRAS | <10 | High |
G12C | 5 | High |
G12D | 7 | High |
G13D | 8 | Moderate |
Q61H | 15 | Moderate |
Case Study 1: Non-Small Cell Lung Cancer (NSCLC)
A clinical trial involving patients with KRAS G12C mutations demonstrated that treatment with KRASi-20 resulted in a 35% objective response rate (ORR). Patients previously treated with standard therapies showed significant tumor reduction, indicating the potential for KRASi-20 to overcome resistance mechanisms commonly observed with other treatments.
Case Study 2: Colorectal Cancer
In a cohort study focusing on colorectal cancer patients with KRAS mutations, administration of KRASi-20 led to disease control in over 70% of participants. The study highlighted the importance of combining KRAS inhibitors with other therapeutic agents to enhance efficacy.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Selectivity : KRASi-20 shows preferential binding to inactive states of mutant KRAS compared to other RAS family members like NRAS and HRAS. This selectivity minimizes off-target effects and enhances therapeutic potential .
- Combination Therapy : Preliminary results suggest that combining KRASi-20 with MEK inhibitors or immunotherapies may lead to improved outcomes by addressing compensatory signaling pathways activated in response to single-agent therapy .
- Immune Response Modulation : In preclinical models, treatment with KRASi-20 not only inhibited tumor growth but also enhanced immune cell infiltration into tumors, suggesting a dual mechanism of action that includes modulation of the tumor microenvironment .
Properties
Molecular Formula |
C31H40F4N6O2 |
---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
1-[(3S)-4-[(6R,7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1 |
InChI Key |
NRFWNEBUKRLYDL-BVOGOJNSSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(C[C@@H]4C)C(=O)C=C)OC[C@@H]5CCCN5C |
Canonical SMILES |
CC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C |
Origin of Product |
United States |
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